Alopecurone B
CAS No.:
Cat. No.: VC1868373
Molecular Formula: C39H38O9
Molecular Weight: 650.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H38O9 |
|---|---|
| Molecular Weight | 650.7 g/mol |
| IUPAC Name | (2R,3S,7S)-7-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
| Standard InChI | InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)15-29-38-34(31(45)18-32(47-38)28-12-11-25(41)17-30(28)44)36(46)35-33(23-13-26(42)16-27(43)14-23)37(48-39(29)35)21-7-9-24(40)10-8-21/h5,7-14,16-17,22,32-33,37,40-44,46H,3,6,15,18H2,1-2,4H3/t22?,32-,33-,37-/m0/s1 |
| Standard InChI Key | UVQKYQGWGMUDAI-PFVCLYDRSA-N |
| Isomeric SMILES | CC(=CCC(CC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)[C@@H]([C@@H](O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |
| Canonical SMILES | CC(=CCC(CC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C(C(O2)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C(=C)C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Alopecurone B is characterized by its complex molecular structure. It has a molecular formula of C39H38O9 and a molecular weight of 650.7 g/mol. The compound features a unique tricyclic core with multiple hydroxyl groups that contribute to its biological activity. The IUPAC name of the compound is (2R,3S,7S)-7-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-9-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Alopecurone B:
| Property | Value |
|---|---|
| Molecular Formula | C39H38O9 |
| Molecular Weight | 650.7 g/mol |
| Physical Appearance | Powder |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |
| Storage Conditions | Desiccated at -20°C |
These properties are significant for researchers working with this compound, as they inform appropriate handling, storage, and experimental design considerations.
Natural Sources and Extraction
Botanical Sources
Alopecurone B is primarily isolated from plants belonging to the genus Sophora, particularly Sophora alopecuroides L. . This plant is native to northern China and Mongolia and has been used in traditional Chinese medicine for centuries . The compound is predominantly found in the root systems of these plants, which has led to concerns about sustainable sourcing as natural populations face harvesting pressure .
Extraction Methods
The extraction of Alopecurone B typically involves several steps:
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Collection and preparation of plant material (primarily roots)
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Extraction using organic solvents, often methanol-dichloromethane mixtures
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Fractionation and purification using column chromatography
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Identification and characterization using techniques such as HPLC, LC-MS, and NMR spectroscopy
Due to declining natural stocks of Sophora alopecuroides, which has resulted in harvesting restrictions in some regions, there is increasing interest in alternative methods for obtaining Alopecurone B, including chemical synthesis .
Synthesis Methods
Chemical Synthesis Approaches
The synthesis of Alopecurone B can be achieved through several methods, often involving starting materials derived from natural sources or through total synthesis techniques. Key approaches include:
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C–H activation strategies that enable selective functionalization of aromatic compounds
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Asymmetric C–H insertion reactions using dirhodium catalysts
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Formation of complex structures with high stereoselectivity
These synthetic approaches are crucial for providing larger quantities of the compound for research purposes, especially given the limitations on harvesting from natural sources .
Biological Activities
Anti-Cancer Properties
Alopecurone B has demonstrated significant potential in cancer treatment, particularly in addressing drug resistance. Studies have shown that it can effectively reverse doxorubicin (DOX) resistance in osteosarcoma cells . This activity is particularly notable as doxorubicin has been a first-line antineoplastic drug for osteosarcoma since the early 1970s, but its efficacy has been greatly restricted by the development of resistance.
Key findings regarding Alopecurone B's anti-cancer activities include:
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Reversal of multidrug resistance in cancer cells by inhibiting P-glycoprotein function, transcription, and expression
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Enhancement of cancer cell sensitivity to conventional chemotherapeutic drugs
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Increased doxorubicin-induced apoptosis at non-toxic concentrations
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Inhibition of NF-κB transcription in a doxorubicin-independent manner
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Suppression of NF-κB signaling through an IKK-dependent mechanism
These findings suggest that Alopecurone B could potentially serve as an adjuvant therapy to enhance the efficacy of conventional chemotherapeutics in resistant cancers.
Anti-inflammatory and Antioxidant Effects
Like many flavonoids, Alopecurone B exhibits antioxidant properties, effectively scavenging free radicals and mitigating oxidative stress in biological systems. Research also suggests that it possesses anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines. These properties may be mediated through interactions with cellular signaling pathways, influencing gene expression related to inflammation and apoptosis.
Antimicrobial Activities
While the search results primarily focus on Alopecurone A and C regarding antimicrobial activity, it is worth noting that related flavonostilbenes from Sophora alopecuroides have demonstrated antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) . Given the structural similarities between these compounds, Alopecurone B may share some of these antimicrobial properties, though specific studies on Alopecurone B's antimicrobial activity are needed for confirmation.
Current Research and Future Directions
Current Research Focus
Current research on Alopecurone B is primarily focused on:
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Elucidating the full spectrum of its biological activities
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Understanding its molecular mechanisms of action, particularly in reversing drug resistance
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Developing efficient synthesis methods to overcome sourcing limitations
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Exploring structure-activity relationships to identify key structural features responsible for its biological effects
Future Research Directions
Several promising directions for future research on Alopecurone B include:
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Clinical investigations to assess its safety and efficacy in human subjects
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Development of drug delivery systems to enhance its bioavailability
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Creation and testing of synthetic analogs with potentially enhanced activity or improved pharmacokinetic properties
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Exploration of potential synergistic effects with other therapeutic agents
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